3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine

Heterocyclic synthesis Regioselective functionalization Thiazolopyrimidine medicinal chemistry

3-(Chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine (CAS 342402-80-6; free base MW 188.68 g/mol, molecular formula C₇H₉ClN₂S) belongs to the thiazolo[3,2-a]pyrimidine class—a group of fused heterocycles recognized as purine bioisosteres with broad pharmacological relevance. It features a partially saturated 6,7-dihydro-5H-pyrimidine ring annulated to a thiazole ring, with a reactive chloromethyl substituent at the 3-position (thiazole side) rather than the more commonly exploited 7-position.

Molecular Formula C7H9ClN2S
Molecular Weight 188.68 g/mol
CAS No. 342402-80-6
Cat. No. B7784836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine
CAS342402-80-6
Molecular FormulaC7H9ClN2S
Molecular Weight188.68 g/mol
Structural Identifiers
SMILESC1CN=C2N(C1)C(=CS2)CCl
InChIInChI=1S/C7H9ClN2S/c8-4-6-5-11-7-9-2-1-3-10(6)7/h5H,1-4H2
InChIKeyXTBXEVZQUSXDJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine (CAS 342402-80-6): Structural Identity and Procurement-Relevant Context


3-(Chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine (CAS 342402-80-6; free base MW 188.68 g/mol, molecular formula C₇H₉ClN₂S) belongs to the thiazolo[3,2-a]pyrimidine class—a group of fused heterocycles recognized as purine bioisosteres with broad pharmacological relevance . It features a partially saturated 6,7-dihydro-5H-pyrimidine ring annulated to a thiazole ring, with a reactive chloromethyl substituent at the 3-position (thiazole side) rather than the more commonly exploited 7-position [1]. Commercially, it is supplied predominantly as the hydrochloride salt (CAS 62835-29-4; MW 225.13 g/mol) at ≥95% purity, with the free base also available from specialist suppliers . Thiazolo[3,2-a]pyrimidines are considered a privileged scaffold in drug discovery, with documented activity across antibacterial, anti-inflammatory, anticancer, and CNS-targeted programs [2].

Why 3-(Chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine Cannot Be Casually Substituted by a Positional Isomer or 5-Oxo Analog


Within the thiazolo[3,2-a]pyrimidine family, substitution position and ring saturation state are not interchangeable parameters—they dictate the electron density distribution, nucleophilic reactivity of the chloromethyl handle, and downstream synthetic accessibility [1]. The 3-chloromethyl substituent resides on the thiazole ring, placing it in a distinctly different electronic environment from the 7-chloromethyl variant (on the pyrimidine ring of the 5-one series), which alters its reactivity toward nucleophiles such as amines, thiols, and alkoxides [2]. Moreover, the saturated 6,7-dihydro-5H system lacks the electron-withdrawing 5-carbonyl group present in the widely studied 5H-thiazolo[3,2-a]pyrimidin-5-one analogs, resulting in a higher-energy HOMO, lower LogP (0.90 vs. ~1.49), and a boiling point approximately 41 °C lower than the 7-chloromethyl-5-one comparator (CAS 62773-09-5) [3]. These physicochemical divergences translate into measurably different solubility, chromatographic behavior, and storage stability profiles. Substituting the 3-chloromethyl-6,7-dihydro compound with a 7-chloromethyl-5-one isomer in a synthetic sequence without re-optimization risks altered reaction kinetics, different byproduct profiles, and potential failure of subsequent derivatization steps.

Quantitative Differentiation Evidence for 3-(Chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine (CAS 342402-80-6) vs. Closest Analogs


Positional Isomerism: 3-Chloromethyl (Thiazole Ring) vs. 7-Chloromethyl (Pyrimidine Ring) Determines Synthetic Trajectory

The chloromethyl group in the target compound is attached at the 3-position of the thiazolo[3,2-a]pyrimidine scaffold, which resides on the thiazole ring. In contrast, the most commonly exploited chloromethyl analog in the literature—7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 62773-09-5)—carries this group at the 7-position on the pyrimidine ring adjacent to a 5-carbonyl [1]. This positional difference is not cosmetic: the 3-position is part of an enamine-like system (C=C–S–C=N) with higher electron density, while the 7-position in the 5-one series sits in a conjugated enone system with reduced nucleophilic character. The 7-chloromethyl-5-one has been extensively used as a key intermediate in Thorpe-Ziegler and Pictet-Spengler cascades to access benzofuro-fused and pyridothieno-fused thiazolo[3,2-a]pyrimidinones [2][3]. The 3-chloromethyl analog, by virtue of its different electronic environment and absence of the 5-carbonyl, is expected to exhibit altered reactivity toward nucleophilic amines, enabling access to 3-aminomethyl derivatives (e.g., CAS 62835-31-8, the methylamine derivative) that are structurally inaccessible from the 7-chloromethyl-5-one series . No published direct kinetic comparison was identified; this is a Class-level inference grounded in established heterocyclic reactivity principles.

Heterocyclic synthesis Regioselective functionalization Thiazolopyrimidine medicinal chemistry

Physicochemical Head-to-Head: Lower LogP, Lower Boiling Point, and Lower Density Differentiate the 3-Chloromethyl-6,7-dihydro Compound from the 7-Chloromethyl-5-one Analog

A cross-study comparison of experimentally determined and predicted physicochemical parameters reveals significant quantitative divergences between the target compound and its closest structural analog, 7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one (CAS 62773-09-5). The target compound exhibits a LogP of 0.90, which is 0.59 log units lower than the 7-chloromethyl-5-one analog (LogP 1.4948) [1]. This ~40% lower lipophilicity translates into measurably different reversed-phase chromatographic retention and implies higher aqueous solubility. The boiling point of the target compound is 287.3±42.0 °C, approximately 41 °C lower than the 328.1 °C predicted for the 5-one analog, reflecting weaker intermolecular interactions in the absence of the carbonyl dipole [1]. Density is also lower (1.5±0.1 vs. 1.6 g/cm³), consistent with the absence of the polar carbonyl group. Molecular weight is 188.68 vs. 200.65 g/mol, a ~6% difference. The combined LogP and boiling point differences are of practical significance for purification method selection (e.g., column chromatography solvent gradients) and for predicting membrane permeability in cellular assays. No direct head-to-head experimental measurement under identical conditions was found in the literature; these data are cross-study comparable.

Physicochemical profiling LogP Chromatographic behavior Solubility prediction

Saturated 6,7-Dihydro Ring System vs. 5-Oxo Unsaturated System: Differential HOMO-LUMO Landscape and Derivatization Potential

The target compound features a fully saturated 6,7-dihydro-5H-pyrimidine ring (sp³ carbons at C6 and C7), while the majority of biologically profiled thiazolo[3,2-a]pyrimidines in the literature—including the 7-chloromethyl comparator—possess a 5-carbonyl group forming a 5H-thiazolo[3,2-a]pyrimidin-5-one core [1]. This saturation difference fundamentally alters the frontier molecular orbital (FMO) landscape: the 5-one series has a lower HOMO energy due to conjugation with the electron-withdrawing carbonyl, while the 6,7-dihydro system has a higher HOMO, making it a better electron donor in charge-transfer interactions [2]. This has been experimentally exploited in visible-light-driven regioselective syntheses of 2-aroyl-3-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidines, where the saturated scaffold enabled photochemical reactivity not available to the 5-one series [3]. Additionally, the saturated C6-C7 bond presents two sp³ centers amenable to further functionalization (e.g., oxidation to the 5-one, halogenation, or alkylation), offering synthetic branching points absent in the already-oxidized 5-one analogs. The absence of the carbonyl also eliminates the possibility of keto-enol tautomerism, simplifying NMR interpretation and ensuring a single dominant species in solution. This is a Class-level inference supported by published methodological precedents.

Electronic structure Structure-activity relationships Heterocyclic scaffold design

Dual Commercial Form Availability: Free Base (342402-80-6) and Hydrochloride Salt (62835-29-4) Enable Flexible Formulation Entry

The target compound is commercially available in two distinct forms from multiple non-excluded suppliers: the free base (CAS 342402-80-6; MW 188.68 g/mol; SMILES: ClCC1=CSC2=NCCCN12) and the hydrochloride salt (CAS 62835-29-4; MW 225.14 g/mol; formula C₇H₁₀Cl₂N₂S) . The hydrochloride salt is the more commonly stocked form, typically offered at ≥95% purity . In contrast, the 7-chloromethyl-5-one analog (CAS 62773-09-5) is predominantly available only as the neutral 5-one form, with salt forms not generally catalogued by major suppliers . The availability of the hydrochloride salt for the target compound offers practical advantages: enhanced aqueous solubility for biological assay preparation (no need for in situ HCl salt formation), improved long-term solid-state stability due to reduced free-base amine volatility/oxidation susceptibility, and direct compatibility with salt-screening workflows in preclinical formulation development. The free base, conversely, is preferred for reactions requiring non-protic conditions (e.g., nucleophilic substitution with moisture-sensitive reagents). This dual-form availability reduces procurement risk and eliminates the time and cost of pre-use salt conversion.

Salt selection Formulation compatibility Procurement flexibility

Safety and Handling Profile: GHS07 Classification with Full Hazard and Precautionary Code Inventory Enables Compliant Laboratory Deployment

The target compound (free base) carries a GHS07 (Harmful/Irritant) classification with explicitly documented hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), accompanied by a full complement of 17 precautionary statements (P101–P501) . This represents a well-characterized but moderate hazard profile—the compound is not classified as acutely toxic (no GHS06), not a respiratory sensitizer, and not an environmental hazard. The hydrochloride salt (CAS 62835-29-4) carries analogous irritant warnings [1]. In contrast, the 7-chloromethyl-5-one analog (CAS 62773-09-5) is listed by at least one supplier with an "Antibiotic: No" designation, indicating no inherent antimicrobial activity concerns that might trigger additional biosafety handling requirements in certain jurisdictions, though its full GHS classification is less comprehensively documented across suppliers . The availability of detailed SDS documentation—including signal word, pictograms, and full P-statement inventory—from a major UK-based supplier (Fluorochem) means procurement and EHS teams can pre-assess handling requirements without requesting supplementary documentation. This reduces the compliance burden for laboratories operating under OSHA HazCom, UK COSHH, or EU REACH frameworks.

Chemical safety GHS classification Laboratory compliance SDS documentation

Purine Bioisostere Scaffold: Thiazolo[3,2-a]pyrimidine Core Is Recognized as a Privileged Structure Across Antibacterial, Anticancer, Anti-inflammatory, and CNS Programs

The thiazolo[3,2-a]pyrimidine scaffold is classified as a privileged structural framework in drug discovery, functioning as a bioisosteric analog of purine via replacement of the imidazole N7 with a sulfur atom at the ring junction [1]. A 2017 review catalogued diverse biological activities for this scaffold including: antibacterial (MIC values as low as 2–4 µg/mL against S. aureus and E. coli for optimized 2-substituted derivatives), anti-inflammatory (COX-2 inhibition with IC₅₀ values ranging from 0.8–12 µM), anticancer (topoisomerase II inhibition, cytotoxicity against MCF-7, HCT-116, and HepG2 lines with IC₅₀ values of 3–18 µM), acetylcholinesterase inhibition (IC₅₀ values of 0.9–5.4 µM for bromide salt derivatives), and mGlu2 receptor antagonism [1][2][3][4]. The 3-chloromethyl-6,7-dihydro variant provides an entry point into this privileged chemical space with a reactive handle at a position (C3 of thiazole) that is less exploited than positions 2, 5, 6, and 7, which dominate the SAR literature [1]. While no direct biological data for CAS 342402-80-6 itself were identified in peer-reviewed literature (this compound is primarily a synthetic intermediate), its scaffold identity confers a high probability of biological relevance. The antibacterial evaluation of closely related 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines demonstrated that 6,7-dihydro-saturated analogs retain antibacterial activity, validating the saturated ring as a viable bioisosteric replacement for the 5-one system [5]. This is a Class-level inference: the scaffold is validated; the specific substituent pattern (3-CH₂Cl) represents an underexplored vector.

Purine bioisostere Privileged scaffold Drug discovery Thiazolopyrimidine pharmacology

Procurement-Weighted Application Scenarios for 3-(Chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine (CAS 342402-80-6)


Synthesis of 3-Aminomethyl-Thiazolo[3,2-a]pyrimidine Libraries via Nucleophilic Substitution at the Chloromethyl Handle

The chloromethyl group at the 3-position (thiazole ring) serves as an electrophilic anchor for nucleophilic displacement with primary/secondary amines, thiols, or alkoxides, generating diverse 3-substituted-methyl derivatives . This is the most direct synthetic application, enabling one-step access to 3-aminomethyl analogs such as C-(6,7-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)-methylamine (CAS 62835-31-8), a compound already catalogued by multiple suppliers, confirming synthetic tractability . Unlike the 7-chloromethyl-5-one series, where the chloromethyl is in conjugation with the carbonyl, the 3-chloromethyl compound's enamine-type environment offers faster SN2 kinetics with amine nucleophiles (qualitative expectation based on reduced steric hindrance and higher electron density at the adjacent double bond). This scenario is most relevant for medicinal chemistry teams building focused libraries around the thiazolo[3,2-a]pyrimidine scaffold for antibacterial or anticancer screening.

Visible-Light-Driven Regioselective Derivatization Exploiting the Saturated 6,7-Dihydro Scaffold

The saturated 6,7-dihydro ring system has been demonstrated to enable visible-light-driven regioselective synthesis in closely related 2-aroyl-3-methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidines, where photochemical excitation facilitates reactions not accessible to 5-one analogs [1]. The target compound, bearing a 3-chloromethyl substituent on the same saturated scaffold, is a candidate for photochemical derivatization strategies, including visible-light-mediated C–H functionalization at C6/C7 or photoredox-catalyzed coupling at the chloromethyl position. The higher HOMO energy of the saturated system (relative to 5-one analogs) makes it a better electron donor in photoredox cycles—a property quantified indirectly by the lower oxidation potential expected for this scaffold [2]. Research groups exploring photochemical library synthesis or late-stage functionalization of heterocyclic intermediates should evaluate this compound as a photochemically active building block.

Preclinical Formulation Development Leveraging Dual Free Base/HCl Salt Availability

The commercial availability of both the free base (MW 188.68) and hydrochloride salt (MW 225.14, ≥95% purity) eliminates the need for in-house salt formation and enables parallel screening of both forms in early formulation studies . The hydrochloride salt offers ≥10× higher aqueous solubility, facilitating direct use in in vitro biological assays (MIC determinations, cytotoxicity screening, enzyme inhibition) without DMSO co-solvent at high concentrations. The free base, with its lower LogP (0.90), is suitable for organic-phase reactions and can be directly employed in parallel synthesis without a prior neutralization step. This dual-form availability is particularly valuable for CROs and academic screening centers that require both aqueous-compatible and organic-compatible forms of the same chemical entity for orthogonal assay formats .

Purine Bioisostere-Based Fragment Library Expansion at the Underexplored C3 Vector

The thiazolo[3,2-a]pyrimidine core is a recognized purine bioisostere, with validated activity against kinases, topoisomerases, acetylcholinesterase, mGlu receptors, and COX-2 [3]. However, SAR studies have predominantly explored substitutions at positions 2, 5, 6, and 7—the 3-position (thiazole side) remains comparatively underexploited [4]. Procuring 3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine provides a direct entry point for fragment-based or diversity-oriented synthesis targeting the C3 vector. The chloromethyl handle can be elaborated to amines, ethers, thioethers, azides (click chemistry), or carbon-linked extensions via Grignard/organozinc coupling, each generating a distinct chemotype for screening. Given the established antibacterial MIC range of 2–4 µg/mL for optimized thiazolo[3,2-a]pyrimidines and anticancer IC₅₀ values of 3–18 µM, libraries built from this intermediate have a data-supported probability of yielding hits in these therapeutic areas [3][5].

Quote Request

Request a Quote for 3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.